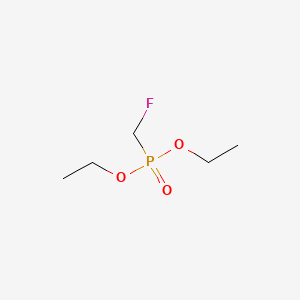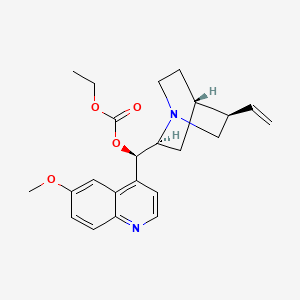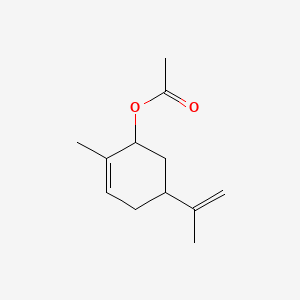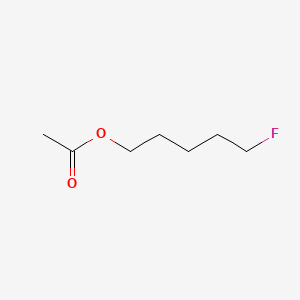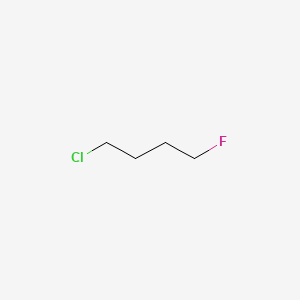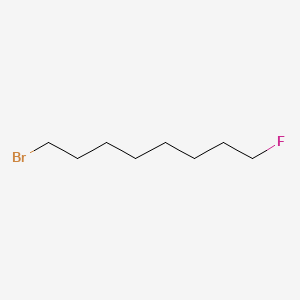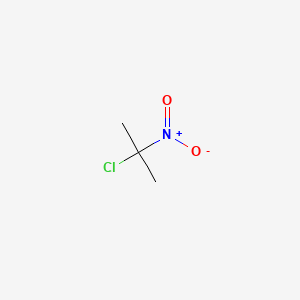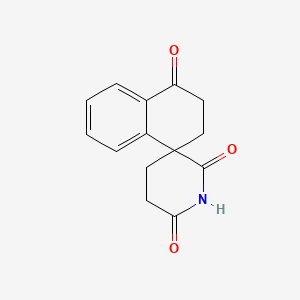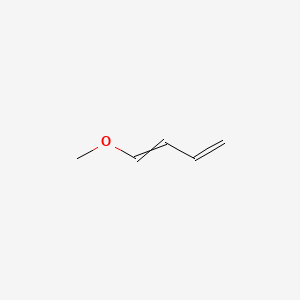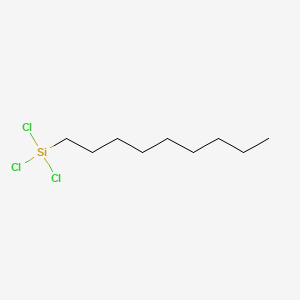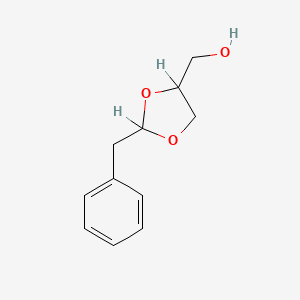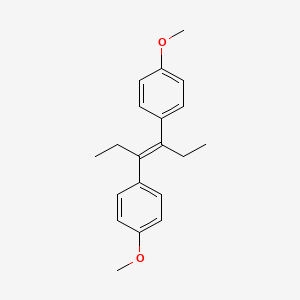
N-(Nafta-1-il)formamida
Descripción general
Descripción
Formamide, N-1-naphthalenyl-, also known as N-Formyl-1-naphthylamine, is a compound with the molecular formula C11H9NO . It is derived from 1-Acetylnaphthalene and is used in the preparation of S (-)-1- (1’'-naphthyl) ethanol, an important synthetic intermediate of mevinic acid analog. It is also used in the preparation of ®- (+)-1- (1-naphthyl)ethylamine as an intermediate of cinacalcet .
Molecular Structure Analysis
The molecular structure of formamide, N-1-naphthalenyl-, involves a carbonyl and an amino group, both capable of forming strong hydrogen bonds . The formamide molecule is composed of a carbonyl and an amino group, both capable of forming strong hydrogen bonds .Physical And Chemical Properties Analysis
Formamide, N-1-naphthalenyl-, has a molecular weight of 199.25 . Its boiling point is predicted to be 420.7±24.0 °C, and its density is predicted to be 1.108±0.06 g/cm3 . The pKa is predicted to be 15.43±0.23 .Mecanismo De Acción
Target of Action
The primary target of N-(Naphthalen-1-yl)formamide is the fungus Rhizoctonia solani . This compound acts as a fungicide, inhibiting the growth and development of the fungus .
Mode of Action
N-(Naphthalen-1-yl)formamide interacts with its target by affecting the microscopic morphology of R. solani . The compound causes hyphal swelling, uneven thickness, fractures, deformities, and an increase in hyphal surface warts . It also leads to the separation of the cell wall, disintegration of subcellular organelles, and disappearance of the septum .
Biochemical Pathways
The compound affects several biochemical pathways. Gene Ontology enrichment analysis showed that the differentially expressed genes (DEGs) were significantly enriched in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . Metabolic pathway enrichment analysis showed that there were 16 significant metabolic pathways, such as steroid biosynthesis and ABC transporters .
Pharmacokinetics
solani suggest that it is able to penetrate the fungal cell wall and interact with internal structures .
Result of Action
The result of N-(Naphthalen-1-yl)formamide’s action is the inhibition of R. solani growth. The treated mycelium produces a red secretion and exhibits progressive creeping growth . The compound also causes significant changes in the microscopic morphology of the fungus, including hyphal swelling, uneven thickness, fractures, deformities, and an increase in hyphal surface warts .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Formamide has several advantages for use in laboratory experiments. It is a relatively inexpensive solvent and is generally non-toxic. It is also a good solvent for a wide variety of organic compounds, making it useful for a variety of experiments. However, formamide has some limitations. It is a relatively volatile solvent, which can make it difficult to work with in some experiments. In addition, it is not very soluble in water, making it difficult to use in certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for the use of formamide in scientific research. It has been suggested that formamide could be used as a solvent for the synthesis of polymers and drugs, as well as for the production of photographic materials. In addition, formamide could be used to study the properties of other organic compounds, such as nucleic acids, proteins, and carbohydrates. Finally, formamide could be used to study the effects of various drugs on the body, and to explore the potential therapeutic benefits of certain compounds.
Aplicaciones Científicas De Investigación
Aplicaciones Fungicidas
N-(Nafta-1-il)formamida: ha sido estudiada por su posible uso como un nuevo fungicida. La investigación indica que los derivados de este compuesto, como la N-(naftila-1-il) fenazina-1-carboxamida (NNPCN), muestran efectos inhibitorios contra el patógeno vegetal Rhizoctonia solani . Este compuesto interrumpe la pared celular y los orgánulos celulares, lo que lleva a la inhibición del crecimiento fúngico.
Investigación del Mecanismo Molecular
La capacidad del compuesto para afectar las células fúngicas a nivel molecular se ha utilizado para estudiar los mecanismos de inhibición. Se han empleado técnicas como la secuenciación del transcriptoma y el acoplamiento molecular inverso para comprender el modo de unión con los objetivos clave y los cambios fisiológicos resultantes .
Desarrollo de Compuestos Líderes
This compound: los derivados se están explorando como compuestos líderes para el desarrollo de nuevos fungicidas. La investigación se centra en optimizar la estructura para una mayor eficacia y un menor impacto ambiental .
Síntesis Orgánica
Los derivados de This compound se han sintetizado para su uso en química orgánica. Por ejemplo, se han creado derivados del ácido (naftila-1-il-selenil)acético utilizando compuestos relacionados, lo que demuestra la versatilidad del residuo naftil en la síntesis .
Análisis Espectroscópico
La estructura del compuesto se ha investigado mediante métodos espectroscópicos, lo cual es crucial para confirmar la identidad y la pureza de los derivados sintetizados. Esto es esencial para el desarrollo de productos farmacéuticos y otros productos químicos .
Funciones Biológicas y Propiedades Antifúngicas
Los compuestos organoselenio, que se pueden sintetizar a partir de derivados de This compound, son conocidos por su importancia biológica y sus propiedades antifúngicas. Estos compuestos se están estudiando por sus posibles beneficios para la salud y su uso en el tratamiento de infecciones fúngicas .
Introducción de Electrófilos y Nucleófilos
Los derivados del compuesto se utilizan para introducir selenio electrófilo o nucleófilo en moléculas orgánicas. Esto es importante para crear compuestos con reactividad y propiedades específicas para diversas reacciones químicas .
Análisis de Enriquecimiento
This compound: y sus derivados se pueden utilizar en análisis de enriquecimiento de ontología genética y vías metabólicas. Esto ayuda a comprender los procesos biológicos y las vías afectadas por estos compuestos, lo cual es valioso para el descubrimiento y desarrollo de fármacos .
Safety and Hazards
Propiedades
IUPAC Name |
N-naphthalen-1-ylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRYTQQVSFZYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212694 | |
| Record name | Formamide, N-1-naphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6330-51-4 | |
| Record name | Formamide, N-1-naphthalenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006330514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6330-51-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formamide, N-1-naphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

